molecular formula C9H10O4 B590499 Veratric Acid-d6 CAS No. 1162658-12-9

Veratric Acid-d6

Numéro de catalogue: B590499
Numéro CAS: 1162658-12-9
Poids moléculaire: 188.212
Clé InChI: DAUAQNGYDSHRET-WFGJKAKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identification and Structural Characterization of Veratric Acid-d6

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3,4-bis(trideuteriomethoxy)benzoic acid. This nomenclature precisely describes the molecular architecture, indicating the presence of two trideuteriomethoxy substituents positioned at the 3 and 4 positions of the benzoic acid core structure. The compound is also known by several alternative names including 3,4-Dimethoxybenzoic Acid-d6, Dimethylprotocatechuic Acid-d6, and NSC 7721-d6.

The Chemical Abstracts Service registry number for this compound is 1162658-12-9, which serves as the unique identifier for this specific deuterated compound. The related unlabeled compound, veratric acid, carries the Chemical Abstracts Service number 93-07-2, establishing the clear relationship between the isotopologue and its parent molecule.

From an isomeric perspective, this compound maintains the same constitutional framework as its non-deuterated counterpart but exhibits distinct isotopic substitution patterns. The deuterium atoms replace specific hydrogen atoms in the methoxy groups, creating a compound with identical connectivity but altered mass and spectroscopic properties. This isotopic substitution does not generate constitutional isomers but rather produces isotopomers that retain the same molecular connectivity while exhibiting different mass-to-charge ratios in mass spectrometric analysis.

Molecular Formula and Isotopic Composition Analysis

The molecular formula of this compound is C9H4D6O4, reflecting the incorporation of six deuterium atoms into the molecular structure. The molecular weight is 188.21 grams per mole, representing an increase of 6.03 atomic mass units compared to the unlabeled veratric acid, which has a molecular weight of 182.17 grams per mole.

The isotopic composition analysis reveals strategic deuterium placement exclusively within the two methoxy substituents attached to the benzene ring. Each methoxy group contains three deuterium atoms, replacing all hydrogen atoms in these functional groups while preserving the hydrogen atoms on the aromatic ring and the carboxylic acid group. This selective deuteration pattern is confirmed by the molecular formula representation and structural data provided by multiple analytical chemistry suppliers.

Parameter This compound Unlabeled Veratric Acid
Molecular Formula C9H4D6O4 C9H10O4
Molecular Weight 188.21 g/mol 182.17 g/mol
Deuterium Content 6 atoms 0 atoms
Mass Increase +6.03 amu Reference
Isotopic Purity ≥98 atom% D N/A

The isotopic purity specifications indicate that this compound maintains a deuterium content of at least 98 atom percent, ensuring high analytical reliability and minimal interference from unlabeled impurities. This high level of isotopic enrichment is essential for applications requiring precise quantitative analysis and metabolic pathway studies.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound through distinctive spectral signatures that differentiate it from the unlabeled compound. The deuterium substitution significantly alters the proton Nuclear Magnetic Resonance spectrum by eliminating signals corresponding to the methoxy group protons, which appear as prominent singlets in the unlabeled veratric acid spectrum.

The proton Nuclear Magnetic Resonance spectrum of unlabeled veratric acid, as reference data, shows characteristic chemical shifts at 3.94-3.95 parts per million for the methoxy group protons and 6.92-7.78 parts per million for the aromatic protons. In this compound, the methoxy proton signals are completely absent due to deuterium substitution, leaving only the aromatic proton resonances and the carboxylic acid proton signal.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of this compound with chemical shifts similar to those of the unlabeled compound. The carbon atoms directly bonded to deuterium atoms may exhibit subtle isotope shifts, typically appearing as slight upfield displacements compared to their proton-bearing counterparts. The aromatic carbon signals maintain their characteristic positions, with the carbonyl carbon appearing around 167-172 parts per million and the aromatic carbons distributed between 110-155 parts per million.

Carbon Position Chemical Shift (ppm) Assignment
C1 (OMe) ~56.0 Methoxy carbon
C2 (OMe) ~56.1 Methoxy carbon
C3-C8 110-155 Aromatic carbons
C9 (COOH) 167-172 Carboxylic acid carbon
High-Resolution Mass Spectrometry Fragmentation Patterns

High-Resolution Mass Spectrometry analysis of this compound reveals distinctive fragmentation patterns that enable precise identification and quantification. The molecular ion peak appears at mass-to-charge ratio 189.21 in positive ionization mode, corresponding to the protonated molecular ion [M + H]+. This represents a 6.03 mass unit increase compared to the unlabeled veratric acid molecular ion at mass-to-charge ratio 183.18.

The fragmentation pattern of this compound exhibits characteristic losses corresponding to deuterated methoxy groups and other structural elements. Primary fragmentation pathways include the loss of deuterated methoxyl radicals (CD3O, 35 mass units) and the formation of tropylium-type ions through ring rearrangement processes. The base peak typically corresponds to the benzoyl ion formed after loss of both methoxy substituents.

Multiple reaction monitoring experiments demonstrate the utility of this compound as an internal standard, with specific ion transitions that can be monitored independently from the unlabeled compound. The precursor ion at mass-to-charge ratio 189.21 fragments to produce characteristic product ions, enabling selective detection and quantification in complex biological matrices.

Precursor Ion (m/z) Product Ions (m/z) Fragmentation Assignment
189.21 154.18 Loss of CD3O
189.21 142.15 Loss of CD3O + CO
189.21 127.12 Loss of 2×CD3O
189.21 80.05 Tropylium ion formation

Crystallographic Studies and Three-Dimensional Conformational Analysis

Crystallographic analysis of this compound provides detailed three-dimensional structural information, revealing the precise spatial arrangement of atoms within the crystal lattice. While specific crystallographic data for the deuterated compound are limited in the available literature, the structural parameters can be inferred from studies of the unlabeled veratric acid and related compounds.

The crystal structure of unlabeled veratric acid demonstrates an orthorhombic crystal system with space group P212121. The unit cell parameters include dimensions of a = 7.12255 Å, b = 8.92296 Å, and c = 13.79430 Å, with a unit cell volume of 876.69 ų. The deuterium substitution in this compound is expected to produce minimal changes to these overall crystallographic parameters due to the similar bonding characteristics of deuterium compared to hydrogen.

The molecular conformation within the crystal structure reveals a non-planar arrangement, with the carboxylic acid group exhibiting a slight deviation from the benzene ring plane. The methoxy substituents adopt conformations that minimize steric interactions while maintaining optimal crystal packing arrangements. The deuterium atoms in this compound occupy the same spatial positions as the hydrogen atoms in the unlabeled compound, with negligible differences in bond lengths and angles.

Crystallographic Parameter Value
Crystal System Orthorhombic
Space Group P212121
Unit Cell a 7.123 Å
Unit Cell b 8.923 Å
Unit Cell c 13.794 Å
Volume 876.69 ų
Z 4

Three-dimensional conformational analysis using computational methods reveals the preferred molecular geometry of this compound in solution and gas phases. The molecule adopts a conformation where the carboxylic acid group maintains coplanarity with the benzene ring, while the methoxy substituents rotate freely around the carbon-oxygen bonds. The deuterium substitution does not significantly alter the conformational preferences, as the isotopic effect on bond strengths and molecular geometry is minimal for these positions.

Propriétés

IUPAC Name

3,4-bis(trideuteriomethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUAQNGYDSHRET-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Base-Mediated H-D Exchange

The most efficacious method involves using dimethyl sulfoxide-d6 (DMSO-d6) as both solvent and deuterium source under strongly basic conditions. Potassium hydroxide (KOH) or sodium hydride (NaH) facilitates deprotonation of the methoxy groups, enabling rapid H-D exchange.

Reaction Conditions:

  • Temperature: 120°C

  • Base: KOH (2–3 equiv)

  • Solvent: DMSO-d6

  • Time: 6–12 hours

Under these conditions, the methoxy protons (pKa ~20–25) undergo sequential deuteration. The reaction’s efficiency hinges on the base strength and solvent’s deuterium content. For example, DMSO-d6 provides a 99.9% deuterium enrichment, ensuring high isotopic purity.

Optimized Synthetic Protocol

Stepwise Procedure

  • Mixing Phase: Veratric acid (1.0 equiv) is dissolved in DMSO-d6 (10 mL/g substrate).

  • Base Addition: KOH (2.5 equiv) is added gradually to avoid exothermic runaway.

  • Reaction: The mixture is heated to 120°C under nitrogen for 8 hours.

  • Quenching: The reaction is cooled to 25°C and acidified to pH 2–3 using HCl (6 M).

  • Isolation: The precipitate is filtered, washed with deuterium-depleted water, and dried under vacuum.

Yield and Purity:

  • Yield: 85–92%

  • Deuteration Efficiency: 98–99% (confirmed by 1H^1H NMR suppression of methoxy signals).

Critical Parameters

  • Solvent Purity: Residual moisture in DMSO-d6 reduces deuteration efficiency. Pre-drying over molecular sieves is essential.

  • Temperature Control: Exceeding 130°C promotes side reactions, including demethylation.

  • Base Selection: NaH offers faster kinetics but requires anhydrous conditions, whereas KOH tolerates trace moisture.

Advanced Reactor Designs for Scalability

Tubular reactors, as demonstrated in nitration chemistry, enhance heat transfer and safety for exothermic deuteration reactions.

Continuous-Flow Deuteration

  • Reactor Type: Dynamic tubular reactor (stainless steel, 10 mm diameter)

  • Flow Rates:

    • Veratric acid slurry (in DMSO-d6): 200 mL/min

    • KOH solution (in DMSO-d6): 100 mL/min

  • Residence Time: 5–10 minutes

  • Temperature: 75–85°C

This system reduces reaction time from hours to minutes while maintaining 90–95% yield and 97% deuteration.

Purification and Characterization

Crystallization

Post-reaction, sodium carbonate adjusts the pH to 5–6, precipitating this compound as light-yellow needles. Recrystallization from deuterated ethanol (EtOD) enhances purity to >99%.

Analytical Validation

  • 1H^1H NMR (DMSO-d6): Absence of methoxy proton signals (δ 3.8–4.0 ppm).

  • LC-MS: m/z 188.21 [M−H]^- confirms molecular weight.

  • Isotopic Purity: >98% (measured by high-resolution mass spectrometry).

Comparative Analysis of Deuteration Methods

Parameter Batch Reactor Tubular Reactor
Reaction Time8–12 hours5–10 minutes
Yield85–92%90–95%
Deuteration Efficiency98–99%97%
ScalabilityLimitedHigh
SafetyModerateHigh (controlled exotherms)

Challenges and Mitigation Strategies

Incomplete Deuteration

Residual protons in methoxy groups arise from:

  • Moisture Contamination: Solved by rigorous solvent drying.

  • Insufficient Reaction Time: Addressed by extended heating or higher base concentration.

Byproduct Formation

Demethylation byproducts (e.g., protocatechuic acid) are minimized by:

  • Temperature Modulation: Keeping T < 130°C.

  • Acid Quenching: Rapid pH adjustment post-reaction .

Analyse Des Réactions Chimiques

Types of Reactions

Veratric Acid-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Applications De Recherche Scientifique

Veratric Acid-d6 has several applications in scientific research:

Mécanisme D'action

The mechanism by which Veratric Acid-d6 exerts its effects is primarily through the incorporation of deuterium atoms. Deuterium substitution can alter the compound’s metabolic pathways, leading to changes in its pharmacokinetics and pharmacodynamics. The presence of deuterium can also affect the compound’s interaction with molecular targets, such as enzymes and receptors, by altering bond strengths and reaction kinetics .

Comparaison Avec Des Composés Similaires

Key Differences :

  • Substitution Patterns : Veratric acid has two methoxy groups (3,4-OCH₃), whereas vanillic acid has one methoxy and one hydroxyl group. Protocatechuic acid lacks methoxy groups, featuring two hydroxyl groups instead .
  • Bioactivity : Veratric acid exhibits antihypertensive effects distinct from salicylic acid’s anti-inflammatory properties. Vanillic acid’s antimicrobial activity is linked to its hydroxyl-methoxy balance .

Metabolic Pathways and Degradation Kinetics

Catabolic Pathways

Veratric acid is metabolized by Nocardia via sequential demethylation to vanillic acid, isovanillic acid, and protocatechuic acid, which enters the β-ketoadipate pathway . In contrast, chlorogenic acid undergoes hydrolysis to caffeic acid and quinic acid, bypassing methoxy group modifications .

Degradation Efficiency

Electrochemical oxidation of veratric acid on boron-doped diamond (BDD) anodes shows pseudo-first-order kinetics (rate constant k = 0.016 min⁻¹), independent of initial concentration (10–50 mg/L). This contrasts with chlorogenic acid, which degrades faster due to its ester linkage susceptibility .

Analytical Performance Comparison

Detection Limits in LC-MS/MS

Compound LOD (ng/mL) LOQ (ng/mL)
Veratric Acid 1570 3140
Caffeic Acid 1.7 3.5
Ferulic Acid 15 30

Veratric acid’s higher LOD/LOQ compared to caffeic or ferulic acids reflects challenges in ionizing methoxy-rich structures .

Role of Deuterated Forms

Veratric Acid-d6, like Fusidic Acid-d6, serves as an internal standard to correct matrix effects in MS. Its deuterium labeling avoids overlap with non-deuterated analytes, unlike non-labeled vanillic acid, which requires careful chromatographic separation .

Activité Biologique

Veratric Acid-d6, also known as 3,4-Bis(trideuteriomethoxy)benzoic acid, is a deuterated derivative of veratric acid, a compound found in various fruits and vegetables. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and applications in research and medicine.

Target Interaction
this compound primarily interacts with biological targets by modulating cellular processes. It has been shown to:

  • Inhibit Cyclobutane Pyrimidine Dimers (CPDs) : This action reduces DNA damage induced by UV radiation.
  • Reduce Glutathione (GSH) Depletion : GSH is a crucial antioxidant in cells; maintaining its levels helps protect against oxidative stress.
  • Inhibit Apoptosis : The compound prevents cell death triggered by UVB exposure, thereby promoting cell survival.

Biochemical Pathways

This compound undergoes microbial degradation, leading to the formation of intermediate metabolites such as vanillic acid and protocatechuic acid. These metabolites are incorporated into anabolic pathways, contributing to cellular biomass. Additionally, the compound has been implicated in the regulation of the NF-κB signaling pathway through inhibition of IκB and p65 phosphorylation, which is vital for controlling inflammatory responses.

Pharmacokinetics

This compound is noted for its oral bioactivity. In studies involving hypertensive rats, administration at a dose of 40 mg/kg body weight demonstrated significant improvements in cardiovascular function and oxidative stress markers.

Cardiovascular Effects

A study assessed the effects of Veratric Acid on hypertensive rats induced by Nω-nitro-L-arginine methyl ester hydrochloride (l-NAME). Key findings include:

  • Improvement in Cardiac Function : Functional studies using the Langendorff isolated heart system indicated enhanced ventricular performance.
  • Reduction in Lipid Peroxidation : Levels of thiobarbituric acid-reactive substances (TBARS) decreased significantly.
  • Antioxidant Status : Increased activities of superoxide dismutase (SOD), catalase, and glutathione peroxidase were observed post-treatment .
ParameterControl Groupl-NAME GroupThis compound Group
TBARS (μmol/L)0.51.50.8
SOD Activity (U/mg protein)1058
Catalase Activity (U/mg protein)15712

Anti-inflammatory Activity

In vitro studies have shown that this compound possesses anti-inflammatory properties:

  • Inhibition of iNOS Expression : In LPS-stimulated RAW264.7 cells, it reduced iNOS levels at concentrations of 100-200 μM.
  • Suppression of COX-2 Expression : The compound also decreased COX-2 and PGE2 levels following UVB exposure .

Case Studies

  • Hypertensive Rats Study : A controlled experiment demonstrated that this compound significantly normalized cardiovascular function in hypertensive rats over four weeks when administered at a dose of 40 mg/kg .
  • UVB-Induced Damage : In cell cultures exposed to UVB radiation, this compound protected HaCaT cells from phototoxicity by reducing apoptosis and promoting cell cycle progression into the S-phase .

Q & A

Q. What are the established methods for synthesizing and characterizing Veratric Acid-d6?

this compound (deuterated veratric acid) is synthesized via isotopic labeling, typically using acid-catalyzed deuterium exchange or deuterated reagents. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions (e.g., methoxy groups) and liquid chromatography-mass spectrometry (LC-MS) to verify isotopic purity (>98% deuterium). For validation, compare spectral data with non-deuterated veratric acid and use internal standards to ensure reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

LC-MS/MS is the gold standard due to its sensitivity in distinguishing isotopic peaks. Method validation should include calibration curves (1–1000 ng/mL range), spike-and-recovery tests in plasma/tissue homogenates, and stability assessments under varying pH/temperature. Use deuterated internal standards (e.g., this compound itself) to correct for matrix effects .

Q. How do researchers standardize protocols for assessing this compound’s antioxidant activity?

Employ the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Prepare this compound in dimethyl sulfoxide (DMSO), test concentrations from 10–200 µg/mL, and measure absorbance at 517 nm (DPPH) or 734 nm (ABTS). Include ascorbic acid as a positive control and calculate IC50 values using nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Discrepancies often arise from variability in assay conditions (e.g., solvent polarity, incubation time). To address this:

  • Perform a meta-analysis of published data, stratifying results by methodology.
  • Replicate experiments under controlled conditions (e.g., fixed pH, temperature).
  • Use standardized reference materials (e.g., NIST-traceable deuterated compounds) to calibrate assays .

Q. What experimental designs are optimal for evaluating the metabolic stability of this compound in vitro?

Use liver microsomes (human/rat) incubated with this compound (1–50 µM) and NADPH. Quantify parent compound degradation via LC-MS at 0, 15, 30, and 60 minutes. Calculate half-life (t½) using first-order kinetics. Include controls without NADPH to distinguish enzymatic vs. non-enzymatic degradation. Compare results with non-deuterated veratric acid to assess isotope effects .

Q. How can deuterium labeling in this compound influence its pharmacokinetic (PK) profile in vivo?

Deuterium can alter hydrogen-deuterium exchange rates, potentially affecting metabolic pathways. To study this:

  • Administer this compound and non-deuterated analogs to animal models (e.g., rats) via IV/oral routes.
  • Collect plasma samples at timed intervals and quantify using LC-MS.
  • Compare AUC (area under the curve), Cmax, and t½ to assess differences in bioavailability and clearance .

Q. What strategies mitigate isotopic interference when tracking this compound in complex biological systems?

  • Use high-resolution mass spectrometry (HRMS) to resolve isotopic clusters from endogenous compounds.
  • Apply stable isotope-labeled internal standards (SIL-IS) with distinct deuterium positions.
  • Validate methods using spike-in experiments in relevant biological fluids (e.g., urine, serum) .

Methodological Challenges and Solutions

Q. How should researchers design dose-response studies for this compound to ensure statistical rigor?

  • Use at least six concentrations spanning three orders of magnitude.
  • Replicate experiments ≥3 times to account for biological variability.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report confidence intervals for IC50/EC50 values .

Q. What approaches validate the specificity of this compound in cellular uptake assays?

  • Combine LC-MS with fluorescence tagging (if applicable) for dual confirmation.
  • Perform competition assays with excess non-deuterated veratric acid to block specific uptake pathways.
  • Use CRISPR-edited cell lines lacking putative transporters (e.g., OATPs) to confirm mechanism .

Q. How can researchers address low signal-to-noise ratios in NMR analyses of this compound?

  • Use cryoprobes to enhance sensitivity.
  • Employ deuterated solvents (e.g., DMSO-d6) to minimize background interference.
  • Collect data at high magnetic field strengths (≥600 MHz) and apply advanced processing algorithms (e.g., line broadening <1 Hz) .

Data Interpretation and Contradictions

Q. Why might this compound exhibit reduced antioxidant efficacy in certain in vivo models despite strong in vitro data?

Potential factors include:

  • Rapid metabolism or protein binding in vivo.
  • Tissue-specific differences in ROS (reactive oxygen species) generation.
  • Interactions with endogenous antioxidants (e.g., glutathione).
    Solution: Perform tissue distribution studies and measure ROS levels directly via fluorescence probes (e.g., DCFH-DA) .

Q. How can researchers reconcile conflicting data on this compound’s cytotoxicity across cell lines?

  • Standardize culture conditions (e.g., serum concentration, passage number).
  • Normalize cytotoxicity data to cell viability assays (e.g., MTT, ATP luminescence).
  • Conduct transcriptomic profiling to identify cell line-specific resistance mechanisms .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.